
1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one” is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.277. It is also known as 1-propionyl-1,4-diazepane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-2-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound of interest, similar to diazepine derivatives, is a focus in the field of organic synthesis due to its potential applications in medicinal chemistry and material science. Research has delved into the synthesis of novel hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives, exploring their chemical properties like alkylation, acetylation, and nitrosation, indicating a versatile platform for further chemical modifications and applications in drug design and other areas (Chechina et al., 2015).
Structural Characterization and Applications
The structural characterization and application potential of diazepine derivatives have been highlighted through the spectral characterization and crystal structure analysis. For instance, the study on diazepine derivatives emphasizes the importance of their molecular structure in the development of pharmaceutical compounds, showcasing their relevance in drug design and the exploration of biological activities (Ahumada et al., 2016).
Mechanistic Insights and Drug Design
Further research provides insight into the effect of the oxo group in 1,4-benzodiazepines, offering a deeper understanding of their conformation, stability, and tautomerization mechanisms. This knowledge is crucial for the design of benzodiazepines with specific biological activities, such as antitumor properties, through targeted molecular interactions (Pertejo et al., 2014).
Medicinal Chemistry and Biological Activity
The role of the diazepine scaffold in medicinal chemistry is significant, as it is present in many biologically active compounds, including FDA-approved drugs. The versatility of the 1,3-diazepine moiety in drug discovery, particularly for designing enzyme inhibitors and GPCR ligands, underscores its importance in therapeutic development and the potential for new treatments (Malki et al., 2021).
Catalytic Applications and Synthetic Methodologies
The catalytic use of diazepine derivatives in synthesizing complex molecules like 3-benzazepines through silver-catalyzed reactions demonstrates the compound's utility in organic synthesis. Such methodologies expand the toolbox for chemists, enabling the creation of diverse and complex molecular architectures with potential applications in drug development and beyond (Xiao et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBATOZUABEEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


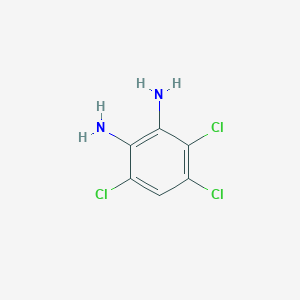
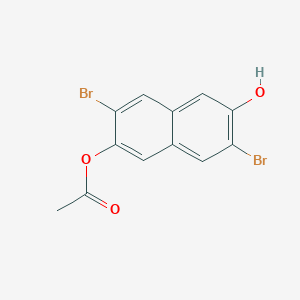
![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)
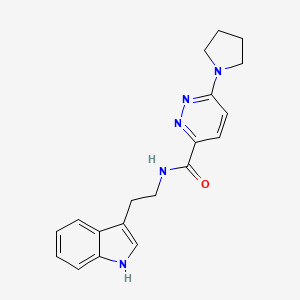
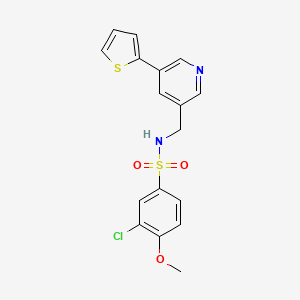
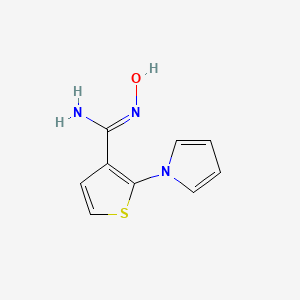
![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)
![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2564538.png)
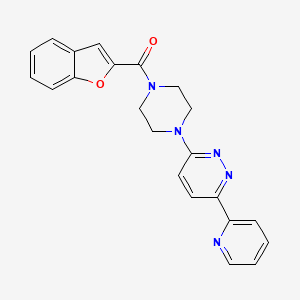
![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)
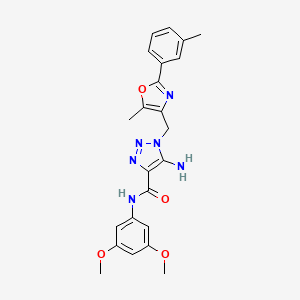
![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)